molecular formula C9H9N5O2 B11883576 Ethyl 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-carboxylate

Ethyl 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11883576
M. Wt: 219.20 g/mol
InChI Key: NYJHSKZIQQPJHP-UHFFFAOYSA-N
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Description

Ethyl 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound consists of a pyrazine ring fused with a triazole ring, and an ethyl ester group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazine-2-carboxylic acid hydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Ethyl 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or receptors involved in cell signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-carboxylate is unique due to its combination of a pyrazine and triazole ring, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

Ethyl 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of pyrazine derivatives with 1,2,4-triazole scaffolds. The characterization of the compound has been confirmed through various analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra provide insights into the molecular structure.
  • Mass Spectrometry : Used to confirm the molecular weight and purity of the compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogenic strains. The compound has shown promising results in inhibiting Mycobacterium tuberculosis (Mtb), a significant pathogen responsible for tuberculosis.

In vitro evaluations have demonstrated:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against Mtb strains.
  • Activity against both Gram-positive and Gram-negative bacteria, showcasing broad-spectrum antimicrobial effects.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µM)
Mycobacterium tuberculosis≤21.25
Staphylococcus aureus15.0
Escherichia coli30.0

Cytotoxicity and Safety Profile

The safety profile of this compound has been evaluated using peripheral blood mononuclear cells (PBMC). Toxicity assays indicated low cytotoxicity at high concentrations (up to 100 µg/mL), with cell viability remaining above 90%.

Table 2: Cytotoxicity Results in PBMC

CompoundViability (%) at 100 µg/mL
Ethyl 3-(pyrazin-2-yl)-1H...94.71 - 96.72
Control (DMSO)94.19

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in the metabolic pathways of pathogens.
  • Cytokine Modulation : It has shown potential in modulating cytokine release such as TNF-α and IL-6 in PBMC cultures, which are crucial for inflammatory responses.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Tuberculosis Treatment : A study reported significant reductions in bacterial load in infected models treated with the compound compared to controls.
  • Antifungal Activity : The compound was also assessed for antifungal properties against Candida species with promising results.

Properties

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

ethyl 3-pyrazin-2-yl-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C9H9N5O2/c1-2-16-9(15)8-12-7(13-14-8)6-5-10-3-4-11-6/h3-5H,2H2,1H3,(H,12,13,14)

InChI Key

NYJHSKZIQQPJHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=NC=CN=C2

Origin of Product

United States

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